

Technical Guide: Physical and Chemical Properties of Probenecid-d7

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Compound of Interest

Compound Name: Probenecid-d7

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This technical guide provides a comprehensive overview of the known physical and chemical properties of **Probenecid-d7**, a deuterated analog of Probenecid. Given that **Probenecid-d7** is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, this document also includes comparative data for non-deuterated Probenecid and outlines general experimental protocols for the determination of key physical properties.

Introduction

Probenecid is a uricosuric agent that increases the excretion of uric acid and is used in the treatment of gout.[1] It functions by inhibiting the renal tubular reabsorption of urate.[1]

Probenecid-d7 is a stable, isotopically labeled version of Probenecid, in which seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis (LC-MS/MS) of Probenecid in biological matrices. The use of a deuterated internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of bioanalytical methods.

Chemical and Physical Properties

The following tables summarize the available quantitative data for **Probenecid-d7** and its non-deuterated counterpart, Probenecid. It is important to note that specific experimental data for some physical properties of **Probenecid-d7**, such as melting and boiling points, are not readily available in public literature and are typically reported on lot-specific Certificates of Analysis.

Table 1: General and Chemical Properties

Property	Probenecid-d7	Probenecid
Chemical Name	4-[N,N-di(propyl-d7)sulfamoyl]benzoic acid	4-(Dipropylsulfamoyl)benzoic acid
Molecular Formula	C ₁₃ H ₁₂ D ₇ NO ₄ S[2][3]	C ₁₃ H ₁₉ NO ₄ S[4][5]
Molecular Weight	292.40 g/mol [2][3]	285.36 g/mol [6]
CAS Number	Not available (Unlabelled: 57-66-9)	57-66-9[6]
Appearance	White to off-white solid (presumed)	White or nearly white, fine, crystalline powder[6][7]

Table 2: Physical Properties

Property	Probenecid-d7	Probenecid
Melting Point	Data not publicly available	194-196 °C[6][8]
Boiling Point	Data not publicly available	438.0 ± 47.0 °C (Predicted)[6]
Solubility	Data not publicly available (expected to be similar to Probenecid)	Water: Practically insoluble (<0.1 g/100 mL at 20 °C)[6][8] Dilute Acids: Practically insoluble[6] Dilute Alkali (e.g., 1M NaOH): Soluble (50 mg/mL)[8] Organic Solvents: - DMSO: ~30 mg/mL[4] - DMF: ~30 mg/mL[4] - Ethanol: ~10 mg/mL[4] - Methanol: Slightly soluble[6] - Acetone: Soluble[6] - Chloroform: Soluble[8]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **Probenecid-d7** are not published. However, the following are standard methodologies that would be employed for a crystalline pharmaceutical compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a crystalline solid melts and is a key indicator of purity.

Methodology:

- **Sample Preparation:** The **Probenecid-d7** solid is finely powdered using a mortar and pestle to ensure uniform heat distribution. The sample must be thoroughly dry, as moisture can depress the melting point.[9]
- **Capillary Tube Loading:** The open end of a glass capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into

the closed end.[10][11] The packed sample height should be approximately 1-2 mm for optimal results.[10][12]

- Measurement: The loaded capillary tube is placed in a melting point apparatus.
- Heating: For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.[13] For a more precise measurement, a fresh sample is heated at a slower rate (e.g., 1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.[12][13]
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[10] For a pure compound, this range is typically narrow (≤ 1 °C).[12]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

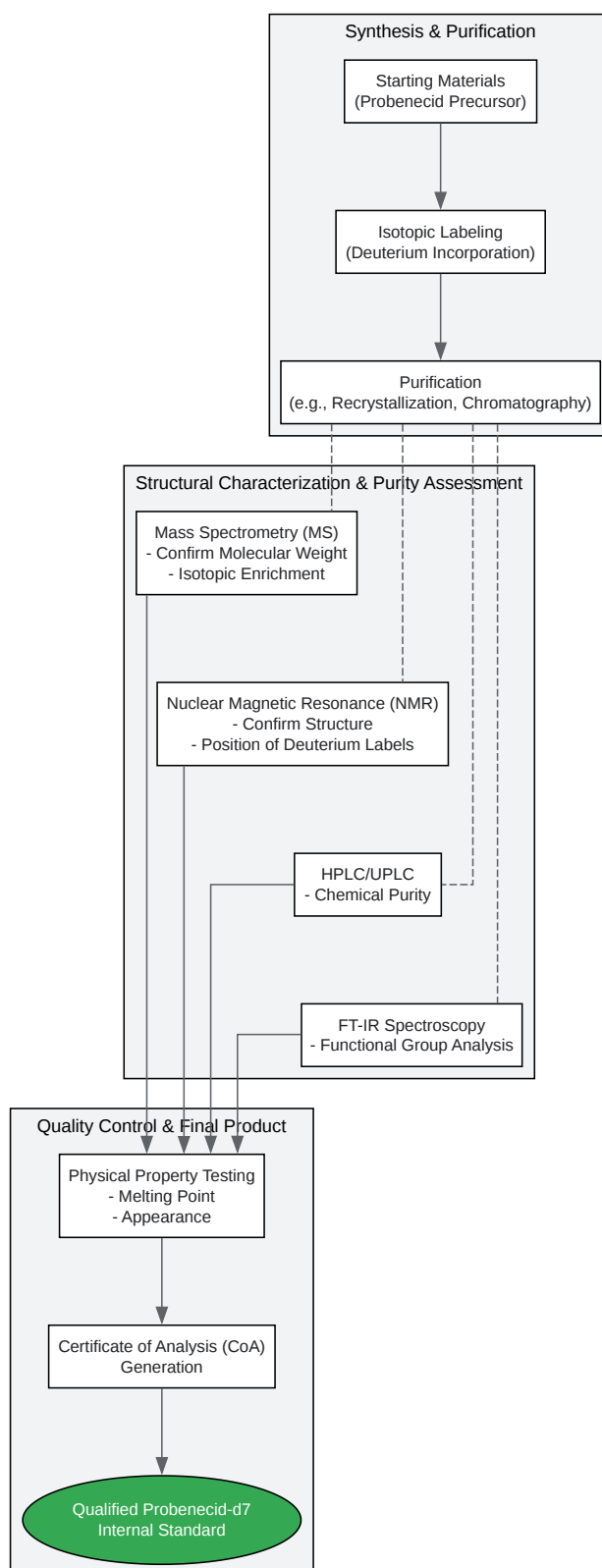
Methodology:

- Sample Preparation: An excess amount of **Probenecid-d7** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
- Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
- Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of solvent or change in temperature during this step.
- Quantification: The concentration of **Probenecid-d7** in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

- **Result Expression:** The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or $\mu\text{g/mL}$) at the specified temperature.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a deuterated internal standard like **Probenecid-d7**, ensuring its identity, purity, and suitability for use in regulated bioanalysis.



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Caption: Workflow for the synthesis and quality control of **Probenecid-d7**.

Conclusion

Probenecid-d7 is a critical tool for the accurate quantification of Probenecid in research and drug development. While comprehensive physical property data for the deuterated form is not as widely published as for the parent compound, its chemical properties are well-defined. The experimental protocols outlined in this guide provide a framework for the determination of its key physical characteristics. The characterization workflow ensures that **Probenecid-d7** meets the high standards of identity, purity, and isotopic enrichment required for its use as an internal standard in regulated bioanalytical studies.

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